molecular formula C14H23F2NOS2 B2888096 N-(4,4-difluorocyclohexyl)-5-(1,2-dithiolan-3-yl)pentanamide CAS No. 2034533-04-3

N-(4,4-difluorocyclohexyl)-5-(1,2-dithiolan-3-yl)pentanamide

Cat. No. B2888096
M. Wt: 323.46
InChI Key: SHEDHIGXUJFGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,4-difluorocyclohexyl)-5-(1,2-dithiolan-3-yl)pentanamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the amide family and is synthesized using a unique method that involves the reaction of 1,2-dithiolan-3-yl)pentanamine with 4,4-difluorocyclohexanone.

Scientific Research Applications

In Vivo Monitoring of H2O2 in Parkinson’s Disease Models

A study by Luo et al. (2022) highlights the development of electrochemical sensors for in vivo monitoring of hydrogen peroxide (H2O2) in the brain of Parkinson's disease (PD) mouse models. The research utilizes derivatives closely related to N-(4,4-difluorocyclohexyl)-5-(1,2-dithiolan-3-yl)pentanamide as probes for H2O2 detection. This application is crucial for understanding the role of reactive oxygen species in neurological diseases and could potentially be extended to the compound , given its structural similarity and reactive potential with H2O2 Luo et al., 2022.

Lead Tetraacetate Reactions

Research by Acott, Beckwith, and Hassanali (1968) on the reactions of lead tetraacetate with primary carboxamides, including pentanamide, yields insights into the chemical transformations that compounds like N-(4,4-difluorocyclohexyl)-5-(1,2-dithiolan-3-yl)pentanamide might undergo. Such reactions are foundational in organic synthesis and may influence the development of novel synthetic routes or the modification of molecules for enhanced biological activity Acott et al., 1968.

Binding Behavior of Disulfide-tethered Ligands

Montgomery et al. (2011) explored the binding behavior of disulfide-tethered bipyridine ligands and their complexes, which share functional group similarities with the compound of interest. Such studies are vital for understanding the interaction mechanisms of these compounds with metal surfaces, potentially guiding the design of sensors or catalytic systems Montgomery et al., 2011.

Spectroscopic and Molecular Modelling of Supramolecular Complexes

A study by Bouzit et al. (2016) on the supramolecular complexes of β-cyclodextrin with structurally similar compounds provides a foundation for understanding how N-(4,4-difluorocyclohexyl)-5-(1,2-dithiolan-3-yl)pentanamide might form inclusion complexes. This research is relevant for pharmaceutical applications, where the formation of such complexes can enhance the solubility and stability of drug molecules Bouzit et al., 2016.

Amphiphilic Polymer Synthesis

Research by Winnik et al. (1992) into the synthesis of amphiphilic polymers using a lipophilic radical initiator presents a potential application area for compounds with similar functional groups. These polymers have important applications in drug delivery systems, highlighting a possible research direction for N-(4,4-difluorocyclohexyl)-5-(1,2-dithiolan-3-yl)pentanamide in the development of novel delivery vehicles Winnik et al., 1992.

properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-5-(dithiolan-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23F2NOS2/c15-14(16)8-5-11(6-9-14)17-13(18)4-2-1-3-12-7-10-19-20-12/h11-12H,1-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEDHIGXUJFGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CCCCC2CCSS2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23F2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,4-difluorocyclohexyl)-5-(1,2-dithiolan-3-yl)pentanamide

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